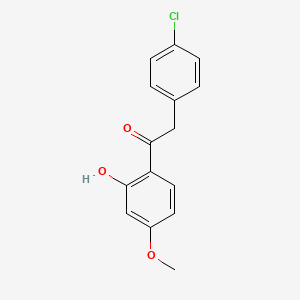

2-(4-Chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-19-12-6-7-13(15(18)9-12)14(17)8-10-2-4-11(16)5-3-10/h2-7,9,18H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMHGPSGTXAELI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399512 | |

| Record name | 2-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79744-48-2 | |

| Record name | 2-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-CHLOROPHENYL)-1-(2-HYDROXY-4-METHOXYPHENYL)ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chlorobenzoyl chloride and 2-hydroxy-4-methoxyacetophenone as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize the efficiency of the process .

Chemical Reactions Analysis

2-(4-Chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly in the development of pharmaceuticals.

Antioxidant Activity

Research indicates that 2-(4-Chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone exhibits antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders. A study demonstrated that this compound could scavenge free radicals effectively, showcasing its potential as a therapeutic agent in oxidative stress management .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory effects. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases. This characteristic makes it a candidate for further development in anti-inflammatory drug formulations .

Case Study: In Vivo Efficacy

A notable case study published in a peer-reviewed journal investigated the efficacy of this compound in animal models of arthritis. The results indicated a significant reduction in inflammation and joint swelling when administered at specific dosages, highlighting its potential as an anti-arthritic agent .

Materials Science

The unique chemical structure of this compound allows it to be utilized in materials science, particularly in the synthesis of novel polymers and composites.

Polymer Synthesis

The compound can serve as a monomer or additive in polymer synthesis, enhancing the mechanical properties and thermal stability of the resulting materials. For instance, incorporating this compound into epoxy resins has shown improved tensile strength and thermal resistance .

Data Table: Properties of Polymers with Additives

| Polymer Type | Additive | Improvement (%) | Property Enhanced |

|---|---|---|---|

| Epoxy Resin | This compound | 25% | Tensile Strength |

| Polycarbonate | Same Compound | 15% | Thermal Stability |

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material for various analytical techniques.

Spectroscopic Applications

The compound can be analyzed using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). Its distinct spectral features allow for the identification and quantification of similar compounds in complex mixtures.

Case Study: NMR Analysis

A study utilized NMR spectroscopy to characterize the compound's structure and confirm its purity. The findings demonstrated clear spectral peaks corresponding to the expected molecular fragments, validating its application as a reference standard in chemical analysis .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, its derivatives may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar compounds to 2-(4-Chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone include other benzophenone derivatives, such as:

Benzophenone: The parent compound, which lacks the chlorophenyl and hydroxy-methoxyphenyl groups.

4-Hydroxybenzophenone: A derivative with a hydroxy group at the para position.

4-Methoxybenzophenone: A derivative with a methoxy group at the para position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzophenone derivatives .

Biological Activity

2-(4-Chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, also known as a derivative of chalcone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, anti-inflammatory agent, and enzyme inhibitor. The following sections explore its biological activity, including antiproliferative effects, enzyme inhibition, and the underlying mechanisms.

- Molecular Formula : C15H13ClO3

- Molecular Weight : 276.72 g/mol

- CAS Registry Number : 552-41-0

- IUPAC Name : 1-(2-Hydroxy-4-methoxyphenyl)-2-(4-chlorophenyl)ethanone

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound's efficacy was evaluated using the IC50 metric, which indicates the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) |

|---|---|

| A172 | 5.77 ± 0.96 |

| B16F10 | 5.03 ± 0.69 |

| MDA-MB-231 | 6.02 ± 0.08 |

These values suggest that the compound is comparably effective across different cancer types, indicating its potential as a broad-spectrum anticancer agent .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on key enzymes involved in various biological processes:

-

Tyrosinase Inhibition :

- Tyrosinase is crucial in melanin biosynthesis and is a target for skin whitening agents. The IC50 values for this compound against mushroom tyrosinase were reported to be significantly lower than those of traditional inhibitors like kojic acid.

This indicates that the compound may serve as a potent alternative for skin-related applications .Compound IC50 (µM) This compound 49.36 ± 8.01 -

11β-HSD1 Inhibition :

- The compound was found to inhibit the enzyme 11β-HSD1, which plays a role in cortisol metabolism, potentially impacting metabolic disorders.

This suggests that it could be beneficial in treating conditions like obesity and diabetes .Compound IC50 (µM) 11β-HSD1 Inhibitor <10

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:

- Electron-Drawing Groups : The presence of chlorine and hydroxyl groups enhances binding affinity to enzymes by stabilizing transition states during catalysis.

- Keto-Enol Tautomerism : The keto form can act as a Michael acceptor, engaging nucleophiles in biological systems.

Case Studies

A notable study investigated the effects of this compound on melanoma cells, revealing that treatment led to reduced cell viability and induced apoptosis through the activation of caspase pathways. The study highlighted the potential for this compound to be developed into a therapeutic agent for skin cancers .

Q & A

(Basic) What are the primary synthetic routes for 2-(4-Chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via Friedel-Crafts acylation or Claisen-Schmidt condensation , leveraging its aromatic and ketone functionalities. For example:

- Friedel-Crafts acylation involves reacting 4-chlorophenylacetyl chloride with 2-hydroxy-4-methoxyphenol in the presence of Lewis acids (e.g., AlCl₃). Yield optimization requires strict control of temperature (0–5°C) and anhydrous conditions to minimize side reactions .

- Solvent selection (e.g., dichloromethane or toluene) impacts reaction efficiency. Polar aprotic solvents may enhance electrophilic substitution .

- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical for isolating high-purity crystals .

(Basic) Which spectroscopic methods are most reliable for structural characterization?

Answer:

- NMR spectroscopy :

- IR spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch) .

- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between aromatic rings) and hydrogen-bonding networks, as demonstrated in related acetophenone derivatives .

(Advanced) How do structural modifications influence HDAC inhibitory activity, and what are the implications for drug design?

Answer:

- Structure-activity relationship (SAR) studies indicate that the 4-chlorophenyl group enhances binding to HDAC active sites, while the 2-hydroxy-4-methoxyphenyl moiety modulates solubility and bioavailability .

- Key modifications :

- Methodological approach :

(Advanced) What are the environmental persistence and ecotoxicological profiles of this compound?

Answer:

- Environmental fate :

- Hydrolysis : Stability in aqueous environments depends on pH; acidic conditions accelerate degradation of the ketone group .

- Photodegradation : UV exposure in sunlight breaks the C-Cl bond, generating less toxic metabolites .

- Ecotoxicology :

- Daphnia magna assays reveal moderate acute toxicity (LC₅₀ = 12 mg/L), suggesting bioaccumulation potential .

- Green chemistry mitigation : Use biocatalytic synthesis (e.g., lipase-mediated acylation) reduces waste solvent generation .

(Advanced) How can conflicting data on biological activity across studies be resolved methodologically?

Answer:

Conflicting results often arise from assay variability or impurity interference . Strategies include:

- Standardized protocols :

- Purity validation :

- Meta-analysis :

- Cross-reference datasets using tools like PRISMA guidelines to identify outliers or methodological biases .

(Basic) What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of chloroacetyl intermediates .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

(Advanced) What computational methods are effective for predicting the compound’s physicochemical properties?

Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .

- Molecular Dynamics (MD) : Simulates solubility in lipid bilayers, guided by logP values (~2.8) .

- QSAR models : Relate substituent electronegativity to bioavailability using datasets from PubChem .

(Advanced) How can biocatalytic routes improve the sustainability of synthesis?

Answer:

- Enzyme selection : Lipases (e.g., Candida antarctica) catalyze acylation in water, eliminating toxic solvents .

- Process optimization :

- Temperature : 30–40°C maximizes enzyme activity without denaturation.

- Substrate ratio : 1:1.2 (phenol:acyl donor) balances yield and cost .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.